Talipexole dihydrochloride

Overview

Description

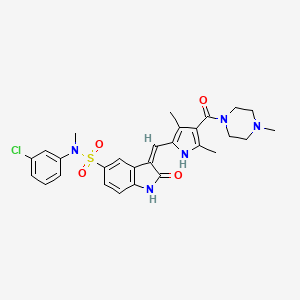

Talipexole dihydrochloride: B-HT 920 , is a synthetic and biologically active compound. It is a dopamine D2 receptor agonist, an alpha-2 adrenoceptor agonist, and a 5-HT3 receptor antagonist . This compound has been studied for its potential therapeutic effects, particularly in the treatment of Parkinson’s disease and other neurological disorders .

Scientific Research Applications

Talipexole dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Talipexole dihydrochloride primarily targets the D2 dopamine receptors . These receptors play a crucial role in the dopaminergic neurotransmission system, which is involved in a variety of brain functions including motor control, reward, and cognition.

Mode of Action

This compound acts as an agonist at the D2 dopamine receptors . This means it binds to these receptors and activates them, mimicking the action of dopamine. It interacts with both pre- and post-synaptic receptors . The drug also has α2-adrenoceptor agonist activity .

Biochemical Pathways

By activating the D2 dopamine receptors, this compound influences the dopaminergic neurotransmission pathways

Pharmacokinetics

It is known that the drug is administered orally . More detailed information about its pharmacokinetics would require further investigation.

Result of Action

In a primate model of Parkinson’s disease, this compound dose-dependently improved motor activity and parkinsonian symptoms . Clinical trials with talipexole in patients with Parkinson’s disease demonstrated statistically significant improvements from baseline for parkinsonian symptoms including akinesia, rigidity, tremor, and gait disturbances .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Talipexole dihydrochloride interacts with various enzymes and proteins, particularly dopamine D2 receptors and α2-adrenoceptors . The nature of these interactions involves the compound acting as an agonist, meaning it binds to these receptors and activates them .

Cellular Effects

This compound has a profound impact on cellular processes. It influences cell function by interacting with specific cell signaling pathways, particularly those involving dopamine D2 receptors and α2-adrenoceptors . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with dopamine D2 receptors and α2-adrenoceptors . As an agonist, it can activate these receptors, leading to changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, in a primate model of Parkinson’s disease, this compound dose-dependently improved motor activity and parkinsonian symptoms .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those involving dopamine D2 receptors and α2-adrenoceptors . It can interact with various enzymes and cofactors within these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with dopamine D2 receptors and α2-adrenoceptors

Subcellular Localization

Current knowledge suggests it interacts with dopamine D2 receptors and α2-adrenoceptors, which are located in various compartments within the cell .

Preparation Methods

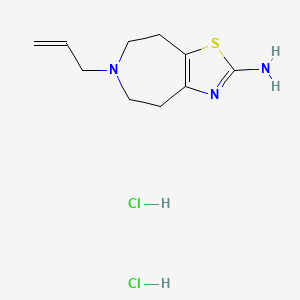

Synthetic Routes and Reaction Conditions: The synthesis of Talipexole dihydrochloride involves the formation of a thiazolo[4,5-d]azepine ring system. The key steps include the cyclization of appropriate precursors under controlled conditions to form the desired ring structure. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Talipexole dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the thiazolo[4,5-d]azepine ring, potentially altering its biological activity.

Reduction: Reduction reactions can affect the nitrogen-containing functional groups, impacting the compound’s receptor binding affinity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation and nitration reactions are performed using reagents like chlorine, bromine, and nitric acid.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified pharmacological profiles .

Comparison with Similar Compounds

Apomorphine: A dopamine agonist used in the treatment of Parkinson’s disease.

Pramipexole: Another dopamine agonist with similar therapeutic applications.

Ropinirole: A dopamine agonist used to treat Parkinson’s disease and restless legs syndrome.

Uniqueness: Talipexole dihydrochloride is unique due to its combined action on dopamine D2 receptors, alpha-2 adrenoceptors, and 5-HT3 receptors. This multi-target approach provides a broader spectrum of pharmacological effects, making it a valuable compound in neurological research and therapy .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Talipexole dihydrochloride involves multiple steps starting from commercially available starting materials. The key steps include the synthesis of 2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanol, which is then converted to Talipexole dihydrochloride through a series of reactions.", "Starting Materials": [ "2-mercaptobenzo[d]thiazole", "Ethylene oxide", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Sodium cyanoborohydride", "Acetic acid", "Hydrogen chloride gas" ], "Reaction": [ "2-mercaptobenzo[d]thiazole is reacted with ethylene oxide in the presence of sodium hydroxide to form 2-(2-hydroxyethyl)benzo[d]thiazole.", "2-(2-hydroxyethyl)benzo[d]thiazole is reduced with sodium borohydride to form 2-(2-hydroxyethyl)benzo[d]thiazoline.", "2-(2-hydroxyethyl)benzo[d]thiazoline is further reacted with acetic acid and hydrogen chloride gas to form 2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanol.", "2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanol is then treated with sodium cyanoborohydride in the presence of hydrochloric acid to form Talipexole.", "Talipexole is finally converted to Talipexole dihydrochloride by reacting it with hydrochloric acid." ] } | |

CAS No. |

36085-73-1 |

Molecular Formula |

C10H16ClN3S |

Molecular Weight |

245.77 g/mol |

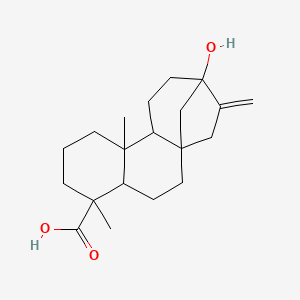

IUPAC Name |

6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;hydrochloride |

InChI |

InChI=1S/C10H15N3S.ClH/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8;/h2H,1,3-7H2,(H2,11,12);1H |

InChI Key |

AFOGLDDNZFXNPQ-UHFFFAOYSA-N |

SMILES |

C=CCN1CCC2=C(CC1)SC(=N2)N.Cl.Cl |

Canonical SMILES |

C=CCN1CCC2=C(CC1)SC(=N2)N.Cl |

Appearance |

Solid powder |

| 36085-73-1 | |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-amino-6-allyl-5,6,7,8-tetrahydro-4H-thiazolo-(5,4-d)azepin-dihydrochloride 6-allyl-2-amino-5,6,7,8-tetrahydro-4H-thiazolo(4,5-d)azepin dihydrochloride B HT920 B-HT 920 BHT 920 BHT920 talipexole |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-](/img/structure/B1681158.png)